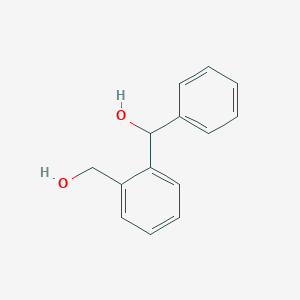

(2-(Hydroxymethyl)phenyl)(phenyl)methanol

描述

Overview of Diarylcarbinols and Their Chemical Significance

Diarylcarbinols, also known as benzhydrols, are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to two aryl (aromatic) groups. The parent compound of this class is diphenylmethanol (B121723), commonly called benzhydrol, with the chemical formula (C₆H₅)₂CHOH. wikipedia.org These compounds are typically white solids and serve as crucial intermediates in a wide array of chemical manufacturing processes. chemicalbook.com

The chemical significance of the diarylcarbinol framework is extensive. It is a core structural motif present in many commercial drugs, particularly in the synthesis of antihistamines, antiallergenic agents, and antihypertensive medications. chemicalbook.comcmu.eduvasudhachem.com For example, the benzhydryl group is a key component in the structure of many histamine (B1213489) H1 antagonists, such as diphenylhydramine. wikipedia.orgchemicalbook.com Beyond pharmaceuticals, benzhydrols are utilized in the production of agrochemicals and perfumes, where they can act as fixatives. wikipedia.orgchemicalbook.com Their utility also extends to polymer chemistry, where they can function as terminating groups in polymerization reactions. vasudhachem.com

The reactivity of diarylcarbinols is largely dictated by the secondary alcohol group and its proximity to two phenyl rings. This structure allows for the stabilization of a carbocation intermediate upon protonation and loss of water, facilitating nucleophilic substitution reactions. This property is harnessed in the synthesis of various derivatives. yale.edu

Historical Context of (2-(Hydroxymethyl)phenyl)(phenyl)methanol and Related Benzhydrols in Synthetic Methodologies

The history of benzhydrols is closely linked to the development of fundamental reactions in organic synthesis. The discovery of the Grignard reaction by François Auguste Victor Grignard in 1900, a landmark achievement for which he was awarded the Nobel Prize in Chemistry in 1912, provided the first versatile and widely adopted method for their preparation. britannica.comwikipedia.org This classic method involves the nucleophilic addition of an aryl magnesium halide (a Grignard reagent), such as phenylmagnesium bromide, to an aromatic aldehyde, like benzaldehyde. wikipedia.orgchemicalbook.com This carbon-carbon bond-forming reaction became a cornerstone of organic synthesis, enabling the construction of complex alcohols from simpler carbonyl precursors. thermofisher.comacechemistry.co.uk

Over time, alternative synthetic routes were developed. Another prominent method for synthesizing benzhydrols is the reduction of the corresponding diaryl ketone, benzophenone (B1666685). wikipedia.orgchemicalbook.com This transformation can be achieved using various reducing agents. Early methods employed zinc dust or sodium amalgam, while the introduction of metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) offered milder, more selective, and more efficient alternatives. wikipedia.orgstudylib.netivypanda.com Sodium borohydride, in particular, is a convenient reagent because it is less reactive and more selective for aldehydes and ketones, and can be used in alcoholic solvents. studylib.netzenodo.org

The synthesis of specifically substituted benzhydrols, such as this compound, represents a refinement of these historical methodologies. A documented process for preparing derivatives of this compound involves the selective reduction of the corresponding ortho-substituted benzophenone derivative, using potassium borohydride in a solvent mixture such as tetrahydrofuran (B95107) and ethanol (B145695). google.com This targeted approach highlights the evolution from general synthetic methods to highly specialized procedures designed to create complex intermediates for specific applications, such as the synthesis of active pharmaceutical ingredients. google.com

Interactive Table: Comparison of Major Benzhydrol Synthesis Methods

| Method | Reactants | Reagent(s) | Key Transformation | Historical Significance |

| Grignard Reaction | Benzaldehyde, Phenyl Halide | Magnesium (Mg) | C-C bond formation | Discovered in 1900, revolutionized alcohol synthesis. wikipedia.orgthermofisher.com |

| Ketone Reduction | Benzophenone | NaBH₄ or KBH₄ | Carbonyl reduction | Provides a high-yield, selective route from ketones. ivypanda.comgoogle.com |

| Catalytic Hydrogenation | Benzophenone | H₂, Ru-phosphine complex | Catalytic reduction | An efficient method for industrial-scale production. cmu.edu |

Structural Framework and Synthetic Utility of ortho-Substituted Phenylmethanols

The molecular architecture of this compound is defined by a central benzhydrol core with a critical modification: a hydroxymethyl (-CH₂OH) group at the ortho position of one of the phenyl rings. This specific substitution pattern imparts unique structural characteristics and synthetic capabilities that are not present in the parent benzhydrol molecule.

The ortho-substituent influences the molecule's three-dimensional conformation. In related ortho-substituted diarylmethanols, the steric interaction between the ortho group and the other phenyl ring can force the two rings into a non-coplanar, often nearly orthogonal, arrangement. nih.gov This fixed orientation can be crucial for the molecule's interaction with biological targets or for directing subsequent chemical transformations. Furthermore, the presence of two different types of hydroxyl groups—a secondary benzylic alcohol and a primary benzylic alcohol—in close proximity allows for the possibility of intramolecular hydrogen bonding, which can influence the compound's reactivity and physical properties. researchgate.net

The primary synthetic utility of the ortho-hydroxymethyl group is twofold:

A Handle for Further Functionalization: The primary alcohol of the hydroxymethyl group is a versatile functional group that can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functionalities. smolecule.com This allows for the elaboration of the molecular structure in subsequent synthetic steps.

Participation in Cyclization Reactions: The ortho positioning of the hydroxymethyl and the benzhydryl alcohol groups makes the molecule an ideal precursor for intramolecular cyclization reactions. This is a key feature exploited in its primary documented application as an intermediate in the synthesis of pharmaceutically active 1-dimethylaminopropyl-1-phenyl-phthalans. google.com The reduction of an ortho-substituted benzophenone yields the diarylcarbinol, which is then poised to undergo cyclization to form the core phthalan (B41614) ring system. google.com

This strategic placement of the hydroxymethyl group is a prime example of how functional groups are used in modern synthesis to pre-organize a molecule for a specific, high-yield transformation, overcoming the challenges often associated with achieving specific substitution patterns on an aromatic ring. nih.gov

Scope of Academic Research Perspectives on this compound

The available scientific and technical literature indicates that this compound is primarily viewed and utilized as a high-value synthetic intermediate rather than an end-product with direct biological or material applications. Its main prominence is found in patent literature, which details its specific role in the synthesis of complex pharmaceutical compounds. google.com

Academic research on this exact molecule appears to be limited. However, extensive research exists on the broader classes of compounds to which it belongs:

Diarylcarbinols (Benzhydrols): Academic studies frequently explore new synthetic methodologies for preparing these compounds, including asymmetric hydrogenations to produce chiral diarylmethanols, which are valuable for stereoselective synthesis. cmu.edu Research also investigates their electronic properties and reactivity in the formation of other chemical structures like ethers. yale.edu

Ortho-Substituted Aromatics: The regioselective synthesis of ortho-substituted compounds is a significant area of academic inquiry. nih.gov Methods such as directed ortho-metalation and Wittig rearrangements are actively being developed to control the placement of functional groups on aromatic rings, providing access to complex substitution patterns like the one found in this compound. nih.gov

Hydroxymethyl Groups in Synthesis: The role of the hydroxymethyl group as a versatile chemical handle is a fundamental concept in organic synthesis. google.comtaylorandfrancis.com Its ability to stabilize adjacent reactive centers and participate in stereoselective reactions is a subject of ongoing research. researchgate.net

While direct academic focus on this compound is not widespread, the principles governing its synthesis and reactivity are well-established and actively investigated within the broader context of synthetic organic chemistry. Future academic exploration could delve into its potential use as a bidentate ligand in catalysis, as a monomer for specialty polymers, or as a scaffold for creating new classes of bioactive molecules, leveraging its unique bifunctional arrangement of hydroxyl groups.

Structure

3D Structure

属性

CAS 编号 |

1586-01-2 |

|---|---|

分子式 |

C14H14O2 |

分子量 |

214.26 g/mol |

IUPAC 名称 |

[2-(hydroxymethyl)phenyl]-phenylmethanol |

InChI |

InChI=1S/C14H14O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9,14-16H,10H2 |

InChI 键 |

DGDHXBHBKBNKJI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2CO)O |

产品来源 |

United States |

Advanced Synthetic Strategies and Methodologies for 2 Hydroxymethyl Phenyl Phenyl Methanol

Convergent and Divergent Synthesis Approaches to (2-(Hydroxymethyl)phenyl)(phenyl)methanol

Convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then assembled in the final stages. In the context of this compound, a convergent approach could involve the preparation of a phenyl metallic reagent and a 2-(hydroxymethyl)benzaldehyde (B1295816) derivative, which are then reacted to form the final product. This method can be efficient as it allows for the parallel construction of molecular complexity.

Divergent synthesis, on the other hand, begins with a common intermediate that is elaborated into a variety of structurally related compounds. A synthesized molecule of this compound could serve as a starting point for creating a library of derivatives through reactions targeting the two hydroxyl groups, enabling the exploration of structure-activity relationships in medicinal chemistry or materials science.

Reduction Pathways from Benzophenone (B1666685) Derivatives

A primary and well-established route to this compound involves the reduction of the corresponding benzophenone precursor, 2-(hydroxymethyl)benzophenone. This transformation can be accomplished using various reducing agents and methods, each with its own set of advantages regarding selectivity, reaction conditions, and yield.

Potassium borohydride (B1222165) (KBH4) is a milder reducing agent compared to lithium aluminum hydride, offering greater functional group tolerance. The reduction of substituted 2-hydroxymethyl-benzophenones using KBH4 has been demonstrated to proceed with high yields. For instance, the reduction of 4-bromo-4'-fluoro-2-hydroxymethyl-benzophenone using potassium borohydride in a mixture of tetrahydrofuran (B95107) and ethanol (B145695) at a temperature below 25°C for 2 hours resulted in a 79.4% yield of the corresponding diarylcarbinol. google.com

Optimization of this reaction would involve a systematic study of various parameters to maximize the yield and purity of this compound. Key variables to consider include the molar ratio of the ketone to KBH4, the solvent system, reaction temperature, and reaction time. A design of experiments (DoE) approach could be employed to efficiently map the reaction landscape and identify the optimal conditions.

Table 1: Hypothetical Optimization of Potassium Borohydride Reduction

| Entry | Molar Ratio (Ketone:KBH4) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1 | THF/EtOH (1:1) | 25 | 2 | 75 |

| 2 | 1:1.5 | THF/EtOH (1:1) | 25 | 2 | 85 |

| 3 | 1:1.5 | THF/MeOH (1:1) | 0 | 4 | 88 |

| 4 | 1:1.5 | EtOH | 25 | 2 | 82 |

| 5 | 1:2 | THF/EtOH (1:1) | 0 | 4 | 90 |

This table presents hypothetical data for illustrative purposes.

Sodium borohydride (NaBH4) is another widely used reducing agent for the conversion of ketones to alcohols. The reduction of benzophenone to diphenylmethanol (B121723) using NaBH4 is a classic example often used in instructional laboratories. rsc.org This reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. zenodo.org

The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like alcohols can participate in the reaction by protonating the intermediate alkoxide. The reaction is often performed at room temperature, but cooling in an ice bath can be used to control the reaction rate, which is particularly useful for monitoring the reaction's progress via techniques like thin-layer chromatography (TLC). rsc.org The reaction time can vary, but for simple benzophenones, it is often complete within 30 minutes to a few hours. zenodo.orgquizlet.com For the synthesis of this compound, the presence of the additional hydroxyl group may influence the solubility and reactivity, necessitating adjustments to the solvent system and reaction time.

Table 2: Influence of Solvent and Temperature on Sodium Borohydride Reduction of Benzophenone

| Solvent | Temperature (°C) | Reaction Time | Observations |

| Methanol | 0 - 25 | < 10 mins - 30 mins | Rapid reaction, often used for simple reductions. rsc.org |

| Ethanol | 25 | 30 mins | Common solvent providing good yields. zenodo.org |

| Isopropyl Alcohol | Reflux | 30 mins | Can be used for less reactive ketones. quizlet.com |

| Dichloromethane | Not specified | Not specified | Can lead to a mixture of isomers in certain substrates. rsc.org |

This table is based on the reduction of benzophenone and serves as a general guide.

Catalytic hydrogenation offers a green and efficient alternative for the reduction of carbonyl groups. This method involves the use of hydrogen gas in the presence of a metal catalyst. For the reduction of benzophenone to benzhydrol, various catalysts have been investigated, including Raney nickel, palladium on carbon (Pd/C), platinum on carbon (Pt/C), and palladium on barium sulfate (B86663) (Pd/BaSO4). epa.gov

The reaction is typically carried out in a solvent such as 2-propanol, methanol, or various non-polar aromatic and aliphatic solvents. epa.gov The reaction conditions, including hydrogen pressure and temperature, are crucial for achieving high conversion and selectivity. For instance, the hydrogenation of benzophenone using Raney nickel in 2-propanol has been studied at hydrogen pressures ranging from 800-2200 kPa and temperatures between 323-343 K. epa.gov The choice of catalyst and solvent can also influence the selectivity, preventing over-reduction of the aromatic rings. For the synthesis of this compound, a selective catalyst would be required to reduce the ketone functionality without affecting the phenyl rings or the benzylic alcohol group.

Table 3: Catalysts and Solvents for the Hydrogenation of Benzophenone

| Catalyst | Solvent |

| Raney Nickel | 2-Propanol |

| Pd/BaSO4 | Various |

| Pd/C | Various |

| Pt/C | Various |

| Pd/CaCO3 | Various |

Data sourced from a study on the kinetics of benzophenone hydrogenation. epa.gov

Organometallic Reagent Chemistry in Diarylcarbinol Formation

The formation of diarylcarbinols can also be achieved through the addition of organometallic reagents to aromatic aldehydes or ketones. This approach allows for the direct formation of the carbon-carbon bond connecting the two aryl rings.

Organolithium reagents, such as phenyllithium (B1222949) (PhLi), are powerful nucleophiles that readily add to the electrophilic carbon of a carbonyl group. masterorganicchemistry.com A plausible synthetic route to this compound would involve the reaction of phenyllithium with 2-(hydroxymethyl)benzaldehyde.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures to control the high reactivity of the organolithium reagent. masterorganicchemistry.com The initial product of the nucleophilic addition is a lithium alkoxide, which is then protonated during an aqueous workup to yield the final alcohol. masterorganicchemistry.com A key challenge in this specific synthesis would be the acidic proton of the hydroxymethyl group on the aldehyde, which could be deprotonated by the strongly basic phenyllithium. This would consume the organolithium reagent and potentially complicate the reaction. Protecting the hydroxymethyl group prior to the addition of phenyllithium might be a necessary strategy to ensure the desired reaction occurs at the aldehyde functionality.

Table 4: General Scheme for Organolithium Addition to an Aromatic Aldehyde

| Step | Reagents and Conditions | Purpose |

| 1 | Phenyllithium (PhLi) in ether or THF, low temperature | Nucleophilic addition to the carbonyl group |

| 2 | Aqueous acid (e.g., NH4Cl or dilute HCl) | Protonation of the alkoxide to form the alcohol |

Application of Grignard Reagents in Benzyl (B1604629) Alcohol Synthesis

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a versatile method for synthesizing alcohols, including benzyl alcohol derivatives. The general principle involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.

For the synthesis of primary benzyl alcohols, a common laboratory method involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with formaldehyde. doubtnut.combrainly.in The reaction proceeds in two main stages:

Formation of the Alkoxide: The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This addition breaks the carbon-oxygen pi bond, forming a magnesium alkoxide intermediate.

Hydrolysis: The intermediate is then treated with a dilute acid in a workup step to protonate the alkoxide, yielding the final benzyl alcohol product. doubtnut.com

Alternatively, the Grignard reagent itself can be prepared from a benzyl halide. For instance, benzyl chloride can react with magnesium metal in dry ether to form benzyl magnesium chloride. brainly.in This reagent can then be reacted with other electrophiles.

More advanced methodologies involve the transition metal-catalyzed cross-coupling of benzyl alcohols directly with Grignard reagents. acs.orgthieme-connect.com These methods utilize catalysts based on nickel, iron, or cobalt to activate the benzylic C–O bond, enabling its direct arylation or alkylation. acs.orgthieme-connect.com This represents a more direct and potentially more efficient route to substituted benzyl alcohol derivatives compared to traditional multistep sequences.

Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound relies on the availability of key precursors and intermediates that contain the necessary structural framework. A common retrosynthetic approach involves the reduction of a corresponding benzophenone derivative. google.com This strategy simplifies the synthesis to the preparation of a suitably functionalized diaryl ketone.

Generation of ortho-Substituted Benzyl Alcohol Derivatives, such as [2-(Chloromethyl)phenyl]methanol

Ortho-substituted benzyl alcohols are critical building blocks for creating the target molecule's framework. [2-(Chloromethyl)phenyl]methanol is a prime example of such a precursor. Its dual functionality—a reactive chloromethyl group and a hydroxymethyl group—makes it a versatile intermediate for constructing more complex structures.

The synthesis of [2-(Chloromethyl)phenyl]methanol and related derivatives can be achieved through various routes. One common method is the reaction of phthalide (B148349) with thionyl chloride in the presence of a catalyst, which can yield 2-(chloromethyl)benzoyl chloride, a precursor that can be subsequently reduced to the desired benzyl alcohol derivative. google.com Another approach involves the controlled chloromethylation of benzyl alcohol, though this can present challenges with selectivity. The reactivity of the chloromethyl group allows for its use in nucleophilic substitution reactions, enabling the introduction of other functional groups or the formation of larger molecular assemblies.

Preparation of Functionalized Benzophenone Analogues, including (2-(Chloromethyl)phenyl)(phenyl)methanone (B12826028)

A key intermediate for the synthesis of the target diarylcarbinol is a functionalized benzophenone, specifically (2-(chloromethyl)phenyl)(phenyl)methanone. This compound serves as the direct precursor to this compound via a reduction reaction. A patent describes a process where a benzophenone derivative is reduced using potassium borohydride to yield the corresponding (2-hydroxymethyl-phenyl)-phenyl-methanol derivative. google.com

The synthesis of (2-(chloromethyl)phenyl)(phenyl)methanone can be accomplished via a Friedel-Crafts acylation reaction. This typically involves the reaction of benzene (B151609) with 2-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Alternatively, 2-methylbenzoyl chloride could be reacted with benzene, followed by radical chlorination of the methyl group. Once this key benzophenone intermediate is obtained, the subsequent step is the reduction of the ketone functionality to a secondary alcohol. Following this, the chloromethyl group can be hydrolyzed to the hydroxymethyl group to yield the final product, this compound. (2-Chlorophenyl)(phenyl)methanone is a related commercially available biochemical reagent that can be used in life science research. medchemexpress.com

Green Chemistry Principles and Sustainable Synthesis Considerations for Diarylcarbinols

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries to minimize environmental impact. thepharmajournal.com Green chemistry, also known as sustainable chemistry, focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.com

For the synthesis of diarylcarbinols, several green chemistry principles can be applied:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO2), or bio-based solvents like ethanol. thepharmajournal.com For reactions like the synthesis of bis(indolyl)methanes, which are structurally related to diarylcarbinols, water has been shown to be an effective solvent.

Catalysis over Stoichiometric Reagents: Catalytic reactions are preferred because they use small amounts of a substance to convert large amounts of reactants, reducing waste. researchgate.net For instance, using catalytic hydrogenation for the reduction of benzophenone precursors is a greener alternative to using stoichiometric metal hydride reagents like lithium aluminum hydride or sodium borohydride, which generate significant amounts of inorganic waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements have high atom economy, while substitutions and eliminations are less efficient.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. su.se The development of highly active catalysts can enable reactions to proceed under milder conditions.

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass instead of petrochemicals is a key goal of sustainable chemistry. While the direct synthesis of complex aromatic compounds like diarylcarbinols from biomass is still challenging, research in this area is ongoing.

Designing Safer Chemicals: The final product itself should be designed to be effective but with minimal toxicity. This involves understanding structure-activity and structure-toxicity relationships.

By incorporating these principles, the synthesis of this compound and other diarylcarbinols can be made more sustainable, safer, and more efficient. researchgate.net

Mechanistic Studies and Chemical Reactivity of 2 Hydroxymethyl Phenyl Phenyl Methanol

Reaction Mechanisms Involving the Hydroxymethyl and Tertiary Alcohol Functions

The presence of two distinct hydroxyl groups, one primary and one tertiary benzylic, allows for selective and differential reactivity. The primary alcohol can be readily oxidized, while the tertiary alcohol is more prone to substitution reactions via a stabilized carbocation.

Nucleophilic Substitution Reactions and Their Scope, particularly at the ortho-chloromethyl group

Direct nucleophilic substitution on the hydroxyl groups of (2-(Hydroxymethyl)phenyl)(phenyl)methanol is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. However, activation of the primary hydroxyl group, typically by conversion to a better leaving group, opens up pathways for substitution. A common strategy involves the transformation of the hydroxymethyl group into a halomethyl group, such as a chloromethyl group, to yield (2-(chloromethyl)phenyl)(phenyl)methanol. This derivative becomes highly susceptible to nucleophilic attack.

The reactivity of the analogous compound, [2-(chloromethyl)phenyl]methanol, highlights the enhanced reactivity of the benzylic chloride. The chlorine atom at the ortho position renders the benzyl (B1604629) group more reactive, facilitating nucleophilic substitution reactions. This enhanced reactivity is exploited in organic synthesis to introduce a variety of functional groups onto the benzyl ring. For instance, the chloromethyl group can readily react with a range of nucleophiles, including amines, thiols, and cyanides, to afford the corresponding substituted products. This transformation is pivotal in the construction of more complex molecular architectures.

Table 1: Examples of Nucleophilic Substitution Reactions on a Chloromethyl-Activated Derivative This table is illustrative and based on the general reactivity of benzylic chlorides.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia (NH₃) | Primary Amine |

| Thiol | Sodium hydrosulfide (B80085) (NaSH) | Thiol |

| Cyanide | Sodium cyanide (NaCN) | Nitrile |

Oxidation and Reduction Transformations of the Hydroxyl Groups, forming aldehydes, carboxylic acids, or alkanes

The two hydroxyl groups in this compound exhibit different behaviors under oxidative and reductive conditions. The primary hydroxymethyl group can be selectively oxidized to an aldehyde and further to a carboxylic acid, while the tertiary benzylic alcohol is resistant to oxidation under non-cleavage conditions.

Oxidation: The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, like potassium dichromate(VI) in acidic solution, will typically oxidize the primary alcohol all the way to the corresponding carboxylic acid. This proceeds through an aldehyde intermediate.

Reduction: The tertiary benzylic alcohol in this compound can be formed via the reduction of the corresponding ketone, 2-(hydroxymethyl)benzophenone. A patent describes a process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives through the reduction of the corresponding benzophenone (B1666685) derivative with potassium borohydride (B1222165) in an organic solvent.

The complete reduction of both hydroxyl groups to form the corresponding alkane, 2-methyl-diphenylmethane, can be achieved under more forcing conditions. Benzylic alcohols, in general, can be reduced to the corresponding alkanes using methods like catalytic hydrogenolysis (H₂/Pd-C) or with reagents such as hydriodic acid in a biphasic system. nih.govresearchgate.netresearchgate.netechemi.com The reactivity for this reduction generally follows the order of tertiary > secondary > primary, suggesting that the tertiary alcohol in the target molecule would be more readily reduced. nih.govresearchgate.net

Table 2: Summary of Oxidation and Reduction Reactions

| Starting Functional Group | Reagent Class | Product Functional Group |

| Primary Alcohol (-CH₂OH) | Mild Oxidant (e.g., PCC) | Aldehyde (-CHO) |

| Primary Alcohol (-CH₂OH) | Strong Oxidant (e.g., K₂Cr₂O₇/H⁺) | Carboxylic Acid (-COOH) |

| Ketone (C=O) | Reducing Agent (e.g., KBH₄) | Tertiary Alcohol (-C(OH)Ph) |

| Benzylic Alcohols | Hydrogenolysis/Strong Reductant | Alkane (-CH₃ and -CH₂Ph) |

Electrophilic Aromatic Substitution on the Phenyl Rings, if applicable

Electrophilic aromatic substitution (EAS) on the two phenyl rings of this compound is possible, with the regiochemical outcome determined by the directing effects of the existing substituents. The hydroxymethyl group (-CH₂OH) on one ring and the phenyl(hydroxy)methyl group (-CH(OH)Ph) on the other will influence the position of incoming electrophiles.

The hydroxymethyl group is generally considered a weak deactivating group due to the electron-withdrawing inductive effect of the oxygen atom. However, it is an ortho, para-director because the lone pairs on the oxygen can be donated to the ring through resonance to stabilize the arenium ion intermediate formed during attack at these positions.

Given that both substituents are ortho, para-directing, EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield a mixture of products with substitution at the positions ortho and para to the existing groups on both rings. Steric hindrance from the bulky substituents would likely favor substitution at the para positions.

Cyclization Reactions and Heterocycle Formation Facilitated by the Ortho-Substituent

The ortho-disposed functional groups in this compound provide a structural motif that is well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Intramolecular Cyclizations Leading to Benzo[c]thiophenes and Related Heterocycles

As previously mentioned, the conversion of the hydroxymethyl group to a chloromethyl group creates a reactive electrophilic center. This derivative, (2-(chloromethyl)phenyl)(phenyl)methanol, is a key precursor for the synthesis of benzo[c]thiophenes. Reaction of this intermediate with a sulfur nucleophile, such as sodium sulfide, would proceed via an initial nucleophilic substitution to form a thiol intermediate. Subsequent intramolecular cyclization, likely acid-catalyzed, would involve the attack of the thiol onto the benzylic carbocation generated from the tertiary alcohol, followed by dehydration to yield the corresponding benzo[c]thiophene (B1209120) derivative. The dual functional groups of the starting material enable its participation in such cyclization reactions.

Domino Reactions and Multicomponent Approaches for Complex Scaffolds, like Benzoxazino Isoquinolines

While specific examples of domino or multicomponent reactions involving this compound for the synthesis of benzoxazino isoquinolines are not prevalent in the literature, the structural features of the molecule suggest its potential as a building block in such transformations. Domino reactions leading to benzoxazino isoquinolines have been reported using starting materials like 2-alkynylbenzaldehydes and 1-substituted-(2-aminophenyl)methanols. researchgate.net The development of a novel domino reaction utilizing this compound would likely require its conversion into a derivative containing the necessary reactive functionalities to participate in the desired cascade of reactions. Further research in this area could unveil new synthetic pathways to these complex and biologically relevant scaffolds.

Formation of Dioxolane and Doxane Rings

The reaction of diols with aldehydes or ketones under acidic catalysis is a fundamental method for the synthesis of cyclic acetals, which include five-membered dioxolane rings and six-membered dioxane rings. This reaction proceeds via a reversible mechanism involving the formation of a hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com

For this compound, which possesses two alcohol functionalities, a similar reaction with a carbonyl compound (an aldehyde, R-CHO, or a ketone, R₂C=O) is mechanistically plausible. The general steps for this acid-catalyzed process are:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org

Nucleophilic Attack: One of the hydroxyl groups of this compound acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comlibretexts.org

Deprotonation: A base (such as the alcohol solvent or the conjugate base of the acid catalyst) removes a proton from the oxonium ion to form a neutral hemiacetal intermediate. youtube.com

Protonation of Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxocarbenium ion). masterorganicchemistry.com

Intramolecular Cyclization: The second hydroxyl group within the same molecule then acts as an intramolecular nucleophile, attacking the carbocation to close the ring. masterorganicchemistry.com

Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final cyclic acetal (B89532) product.

While the terms dioxolane and dioxane specifically refer to five- and six-membered rings, respectively, the structure of this compound leads to the formation of a larger, seven-membered ring upon reaction with a carbonyl compound. The resulting heterocyclic system is a derivative of dibenzo[c,e]oxepine .

| Reactant | Reagent | Conditions | Product | Ring System |

| This compound | Aldehyde (RCHO) or Ketone (R₂C=O) | Acid Catalyst (e.g., H₂SO₄, TsOH) | Substituted Dibenzo[c,e]oxepine | 7-Membered Cyclic Acetal/Ketal |

Intramolecular Reactivity and Conformational Influence on Reaction Pathways

The proximity and relative orientation of the two hydroxyl groups in this compound significantly influence its intramolecular reactivity. The molecule is not planar; steric hindrance between the two phenyl rings forces them to adopt a twisted conformation. In analogous structures like (2-methylphenyl)(phenyl)methanol, the two benzene (B151609) rings are observed to be nearly orthogonal to each other. nih.gov This non-planar arrangement brings the substituents on the ortho positions into close spatial proximity.

A key factor governing the reactivity of diols is the potential for intramolecular hydrogen bonding. In a structurally similar compound, 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol, a tight conformation is maintained by an intramolecular O—H···O hydrogen bond. nih.gov It is highly probable that a similar intramolecular hydrogen bond exists in this compound, which would pre-organize the molecule into a conformation suitable for cyclization.

Under acid-catalyzed conditions, the most prominent intramolecular reaction is dehydration to form a cyclic ether. This reaction involves the protonation of one hydroxyl group, its departure as water to form a benzylic carbocation, followed by nucleophilic attack by the second hydroxyl group to close the ring.

Given the structure of the starting material, this intramolecular cyclization (etherification) results in the formation of 6-phenyl-6,7-dihydro-5H-dibenzo[c,e]oxepine .

| Reaction Type | Conditions | Key Intermediate | Product | Research Findings |

| Intramolecular Etherification (Dehydration) | Acid Catalyst (e.g., H₂SO₄), Heat | Benzylic Carbocation | 6-Phenyl-6,7-dihydro-5H-dibenzo[c,e]oxepine | Conformation is pre-organized for cyclization by intramolecular hydrogen bonding and steric effects. nih.govnih.gov |

The formation of the seven-membered oxepine ring is favored due to the conformational constraints of the molecule. The dihedral angle between the phenyl rings and the stabilizing effect of the intramolecular hydrogen bond create a reactive conformation where the distance between the two hydroxyl groups is ideal for the formation of this specific ring system. Alternative pathways, such as the formation of smaller or larger rings, are sterically and energetically less favorable. The synthesis of related dibenzo[b,f]oxepine scaffolds often relies on similar intramolecular cyclization strategies, underscoring the thermodynamic preference for forming these seven-membered heterocyclic systems from appropriately substituted biphenyl (B1667301) precursors. researchgate.netnih.gov

Design, Synthesis, and Reactivity of 2 Hydroxymethyl Phenyl Phenyl Methanol Derivatives and Analogues

Structure-Reactivity Relationships in Functionalized Diarylcarbinols

The reactivity of diarylcarbinols is intrinsically linked to their structure, a relationship that can be quantitatively described in many cases. The electronic nature of substituents on the aromatic rings plays a critical role in determining the rate and mechanism of reactions involving the carbinol group. This is often rationalized through concepts like the Hammett equation, which correlates reaction rates with the electronic properties of substituents. nih.govlibretexts.orglibretexts.org

Electron-withdrawing groups (EWGs), such as nitro (NO₂) or halide groups, decrease the electron density on the aromatic rings. This effect can stabilize anionic intermediates or, more commonly in the context of diarylcarbinols, destabilize the carbocation intermediate that forms upon protonation and loss of the hydroxyl group. Consequently, EWGs generally retard the rate of reactions that proceed through an S_N1-type mechanism. Conversely, in reactions where the carbinol is formed from a ketone (a benzophenone (B1666685) derivative), EWGs on the aromatic ring make the carbonyl carbon more electrophilic, thus accelerating the rate of nucleophilic addition. nih.gov

Electron-donating groups (EDGs), such as alkoxy (OR) or alkyl (R) groups, increase the electron density of the rings. They effectively stabilize the diarylmethyl carbocation through resonance and inductive effects, thereby significantly accelerating reactions that involve this intermediate. libretexts.org The stability of this cation is a cornerstone of diarylcarbinol reactivity.

The ortho-hydroxymethyl group in the parent compound introduces additional complexity. It can exert steric hindrance and also participate in intramolecular hydrogen bonding, which may influence the conformation and reactivity of the carbinol center.

| Substituent (X) | Position | Electronic Effect | Effect on Carbocation Stability | Predicted Reaction Rate (Relative to X=H) |

|---|---|---|---|---|

| -NO₂ | para | Strongly Electron-Withdrawing | Decreased | Slower |

| -Br | para | Electron-Withdrawing (Inductive) | Decreased | Slower |

| -H | - | Reference | Reference | Reference |

| -CH₃ | para | Electron-Donating (Inductive/Hyperconjugation) | Increased | Faster |

| -OCH₃ | para | Strongly Electron-Donating (Resonance) | Greatly Increased | Much Faster |

Synthetic Approaches to Substituted (2-(Hydroxymethyl)phenyl)(phenyl)methanol Analogues

The synthesis of substituted analogues of this compound allows for systematic studies of structure-reactivity relationships and provides access to key intermediates for various target molecules.

The introduction of halogen atoms or alkoxy groups onto the diarylcarbinol framework can be achieved by using appropriately substituted starting materials. A common and effective method for synthesizing these carbinols is the reduction of the corresponding substituted benzophenone precursors.

For instance, halogenated derivatives such as 4-bromo-(2-hydroxymethyl)-phenyl-(4-fluorophenyl)-methanol have been successfully prepared. The synthesis involves the reduction of the precursor, 4-bromo-4'-fluoro-2-hydroxymethyl-benzophenone, using a mild reducing agent like potassium borohydride (B1222165). google.com The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) and a lower alcohol like ethanol (B145695), at temperatures ranging from below ambient to room temperature to ensure high yield and selectivity. google.com

| Precursor | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 4-bromo-4'-fluoro-2-hydroxymethyl-benzophenone | Potassium borohydride (KBH₄) | Tetrahydrofuran (THF) / Ethanol | < 25 °C | 4-bromo-(2-hydroxymethyl)-phenyl-(4-fluorophenyl)-methanol | 79.4% |

The synthesis of alkoxy-substituted derivatives can be approached in several ways. One method involves the Friedel-Crafts alkylation of alkoxy-substituted benzenes with chloroform, followed by alumina-catalyzed alcoholysis to yield alkoxy-substituted diarylmethanes. nih.gov Alternatively, standard synthetic transformations, such as the Williamson ether synthesis on a precursor containing a phenolic hydroxyl group, can be employed to introduce the alkoxy moiety. The synthesis of nonsymmetrically substituted dialkoxy derivatives often relies on multi-step sequences involving regioselective substitution reactions. nih.gov

The carbinol carbon in asymmetrically substituted this compound derivatives is a stereocenter. The stereoselective synthesis of a specific enantiomer is of great importance, particularly for pharmaceutical applications. The most common strategy for achieving this is the asymmetric reduction of a prochiral benzophenone precursor.

Several powerful methodologies exist for this transformation:

Catalytic Asymmetric Hydrogenation: Transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP), can effect the hydrogenation of ketones with high enantioselectivity.

Chiral Borane (B79455) Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst (a proline-derived oxazaborolidine) are highly effective for the stereoselective reduction of ketones with borane (BH₃).

Introducing additional chiral centers within the molecule, for example, on a substituent, can lead to the formation of diastereomers. The synthesis of a specific diastereomer often relies on substrate-controlled diastereoselective reactions, where the existing chiral center directs the stereochemical outcome of the newly formed stereocenter.

Reactivity of Derivatives in Advanced Organic Transformations

The dual functionality of the this compound core structure makes its derivatives valuable substrates in advanced organic transformations. A key reaction is the intramolecular cyclization, driven by the proximity of the two hydroxyl groups. Under acidic conditions, the carbinol can be protonated, leading to the loss of water and the formation of a stable diarylmethyl carbocation. This cation is then efficiently trapped by the neighboring hydroxymethyl group, resulting in the formation of a five-membered ether ring, yielding a 1-phenylphthalan derivative. google.com This cyclization is a critical step in the synthesis of certain pharmaceuticals. google.com

Furthermore, derivatives can be designed to undergo specific intramolecular reactions. For example, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, which can be prepared from related amino-alcohols, undergo intramolecular cyclization to form 3-methyl-4H-1,3-benzoxazin-2(3H)-ones. nih.govresearchgate.net The rate of this cyclization is strongly influenced by the electronic nature of the substituents on the leaving phenoxy group. researchgate.net

Comparative Analysis of Reactivity Profiles with Structurally Similar Benzyl (B1604629) Alcohol and Diphenylmethanol (B121723) Derivatives

To fully appreciate the chemical behavior of this compound, it is instructive to compare its reactivity with that of simpler, structurally related alcohols.

Versus Benzyl Alcohol: The most significant difference lies in the substitution at the carbinol carbon. This compound is a diarylcarbinol, whereas benzyl alcohol is a primary alcohol. The presence of two phenyl rings in the former allows for much greater delocalization and stabilization of a positive charge at the benzylic position. Consequently, reactions that proceed via a carbocation intermediate (e.g., S_N1 substitution) are dramatically faster for diarylcarbinols than for benzyl alcohol. nih.gov The oxidation of benzyl alcohol typically yields benzaldehyde, while the oxidation of a diarylcarbinol yields the corresponding diaryl ketone (benzophenone).

Versus Diphenylmethanol: Diphenylmethanol (also known as benzhydrol) is the parent diarylcarbinol without the ortho-hydroxymethyl substituent. wikipedia.org Both compounds share the high reactivity associated with the diarylcarbinol moiety, readily forming a stable carbocation. However, the defining difference is the presence of the ortho-hydroxymethyl group in this compound. This group has two major impacts:

Steric Hindrance: It introduces steric bulk near the reactive carbinol center, which can potentially hinder the approach of reagents compared to the less encumbered diphenylmethanol.

Intramolecular Reactivity: Crucially, it provides a nucleophilic group in a position that allows for facile intramolecular cyclization to form phthalan (B41614) structures, a reaction pathway completely unavailable to diphenylmethanol. This intramolecular trapping mechanism is a dominant feature of its chemistry under acidic conditions.

Spectroscopic and Structural Elucidation of 2 Hydroxymethyl Phenyl Phenyl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus.

For (2-(Hydroxymethyl)phenyl)(phenyl)methanol, the ¹H NMR spectrum exhibits characteristic signals for both aromatic and aliphatic protons. The aromatic protons typically resonate in the downfield region (δ 7.0–8.0 ppm) due to the deshielding effect of the benzene (B151609) rings. The benzylic proton (-CH(OH)-) and the methylene (B1212753) protons (-CH₂OH) of the hydroxymethyl group appear at distinct chemical shifts, influenced by the adjacent hydroxyl and phenyl groups.

Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the aromatic rings appear in the range of δ 125–145 ppm. The carbinol carbon (-CH(OH)-) and the methylene carbon (-CH₂OH) show characteristic signals in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Diphenylmethanol (B121723) Derivatives in CDCl₃. rsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Diphenylmethanol | 7.43–7.28 (m, 10H), 5.88 (d, 1H), 2.24 (d, 1H) | 143.8, 128.5, 127.6, 126.5, 76.3 |

| Phenyl(p-tolyl)methanol | 7.43–7.18 (m, 9H), 5.84 (s, 1H), 2.36 (s, 3H), 2.22 (s, 1H) | 143.9, 140.9, 137.3, 129.2, 128.4, 127.4, 126.5, 126.4, 76.1, 21.1 |

| (4-Methoxyphenyl)(phenyl)methanol | 7.42–7.29 (m, 7H), 6.92–6.87 (m, 2H), 5.84 (d, 1H), 3.82 (s, 3H), 2.19 (d, 1H) | 159.2, 143.9, 136.1, 128.5, 127.8, 127.5, 126.4, 113.9, 75.8, 55.3 |

Note: Chemical shifts are referenced to the residual solvent signal.

Two-dimensional (2D) NMR techniques are indispensable for resolving complex structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within the aromatic rings and potentially between the benzylic and hydroxyl protons, as well as the methylene and hydroxyl protons, if coupling occurs.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC establishes direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This technique is crucial for unambiguously assigning the ¹H and ¹³C signals of the methine and methylene groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for establishing connectivity across quaternary carbons and for linking the different fragments of the molecule, such as connecting the hydroxymethyl group to the correct position on the phenyl ring.

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, the most prominent feature is a broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. kcvs.ca The broadness of this peak is indicative of intermolecular hydrogen bonding. Other key absorptions include C-H stretching vibrations for the aromatic rings (around 3000–3100 cm⁻¹) and the aliphatic groups (around 2850–3000 cm⁻¹), as well as C-O stretching vibrations (around 1000–1200 cm⁻¹). kcvs.ca

Raman spectroscopy provides complementary information. While O-H stretches are typically weak in Raman spectra, the aromatic ring vibrations often give rise to strong signals, aiding in the characterization of the phenyl groups.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Phenylmethanol. kcvs.ca

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching (H-bonded) | 3344 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2840 |

| C-O | Stretching | 1022 |

| Aromatic C=C | Bending (out-of-plane) | 735 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, FD-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such diarylmethanols often involve the loss of water (H₂O), a hydroxyl radical (•OH), or cleavage of the C-C bond between the two aromatic rings. For instance, a prominent peak in the mass spectrum of diphenylmethanol corresponds to the diphenylmethyl cation.

X-ray Crystallography for Absolute Stereochemistry, Conformation, and Crystal Packing Analysis

A crystal structure of a derivative, (2-Methylphenyl)(phenyl)methanol, reveals that the two benzene rings are nearly orthogonal to each other, with a dihedral angle of 87.78 (8)°. nih.gov In the crystal, molecules can form aggregates through intermolecular hydrogen bonds, such as the hexameric arrangement observed for (2-Methylphenyl)(phenyl)methanol, which is mediated by a ring of six O-H⋯O hydrogen bonds. nih.gov Another related structure, 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol, shows an intramolecular O-H⋯O hydrogen bond and forms intermolecular O-H⋯O hydrogen-bonded chains. nih.gov This type of analysis provides crucial insights into the non-covalent interactions that govern the crystal packing.

Table 3: Selected Crystallographic Data for (2-Methylphenyl)(phenyl)methanol. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 23.013 (2) |

| c (Å) | 10.6067 (11) |

| V (ų) | 4864.8 (7) |

| Z | 18 |

| Dihedral Angle (rings) | 87.78 (8)° |

Analysis of Molecular Geometry and Dihedral Angles

The molecular geometry of diarylmethanol systems, including derivatives of this compound, is characterized by the spatial orientation of the two aromatic rings relative to the central carbinol carbon. X-ray crystallographic studies of closely related compounds provide a strong basis for understanding the likely conformation of the title compound.

In these structures, the two phenyl rings are not coplanar. This is due to steric hindrance between the ortho-hydrogens of the two rings, which forces them to adopt a twisted conformation. For instance, in the derivative (2-Methylphenyl)(phenyl)methanol, the dihedral angle between the two benzene rings is found to be 87.78°. nih.gov This near-orthogonal arrangement is a common feature in many benzhydrol derivatives. The conformation is further defined by various torsion angles. For example, the hydroxy group may lie nearly in the plane of its attached benzene ring, as indicated by a small O—C—C—C torsion angle of -17.47° in (2-Methylphenyl)(phenyl)methanol. nih.gov In contrast, the torsion angle defining the rotation of the second phenyl ring can be significantly larger, such as the C1–C8–C9–C10 torsion angle of -80.12° in the same molecule, highlighting the twisted nature of the diaryl system. nih.gov Another related compound, 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol, shows a smaller but still significant dihedral angle of 19.10° between its benzene rings. nih.gov

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzene Ring 1 vs. Benzene Ring 2) | 87.78 (8)° |

| Torsion Angle (O1–C8–C9–C14) | -17.47 (17)° |

| Torsion Angle (C1–C8–C9–C10) | -80.12 (15)° |

Elucidation of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly in the Crystal Lattice

The presence of two hydroxyl (-OH) groups in this compound makes it an excellent candidate for forming extensive intermolecular hydrogen bonds. These interactions are the primary directional forces that control the assembly of molecules in the solid state, leading to the formation of well-defined supramolecular architectures.

Hydrogen bonds are formed when a hydrogen atom, covalently bonded to a highly electronegative atom like oxygen, is attracted to another nearby electronegative atom. In the case of this compound, both the benzylic and the primary alcohol functionalities can act as hydrogen bond donors (via the H of the -OH group) and acceptors (via the lone pairs on the O atom).

Crystal structure analysis of its derivatives demonstrates the power of these interactions. In the crystal of (2-Methylphenyl)(phenyl)methanol, the molecules self-assemble into a hexameric aggregate. nih.gov This assembly is held together by a ring of six O—H⋯O hydrogen bonds, forming a highly stable, nearly planar 12-membered ring described by the graph-set notation R66(12). nih.gov These hexameric units then stack in columns, demonstrating a hierarchical supramolecular organization. nih.gov In other related structures, molecules form simpler O—H⋯O hydrogen-bonded chains. nih.gov

For this compound itself, the presence of a second hydroxyl group introduces the possibility of more complex hydrogen-bonding networks. These could include intramolecular hydrogen bonds between the two hydroxyl groups, as well as more extensive intermolecular networks forming sheets or three-dimensional frameworks. The interplay between these different hydrogen-bonding possibilities dictates the final crystal packing arrangement.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O1–H1···O1i | 0.85 (1) | 1.85 (1) | 2.6967 (10) | 174 (2) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. In this compound, the primary chromophores—the parts of the molecule that absorb light—are the two phenyl rings.

The electronic transitions responsible for UV absorption in benzene and its derivatives are transitions of π electrons from bonding (π) to antibonding (π*) molecular orbitals. shimadzu.comfiveable.me Benzene itself exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, vibrationally structured band (the B-band) around 255 nm. shimadzu.com

When substituent groups are attached to the benzene ring, they can modify the absorption characteristics. These groups, known as auxochromes, can cause a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect). fiveable.me The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups in this compound act as auxochromes. Their lone pair electrons on the oxygen atoms can interact with the π-electron system of the benzene rings, slightly lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, the UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted benzene rings. The primary absorption would be due to π→π* transitions, and the peak maxima (λmax) would likely be shifted to wavelengths slightly longer than that of unsubstituted benzene, reflecting the electronic influence of the hydroxyl and hydroxymethyl substituents. shimadzu.com

| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) | Band Designation |

|---|---|---|---|

| π→π | ~204 | ~7,900 | E2-band (Second Primary) |

| π→π | ~255 | ~200 | B-band (Benzenoid) |

Theoretical and Computational Investigations of 2 Hydroxymethyl Phenyl Phenyl Methanol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. DFT, with functionals like B3LYP, offers a balance between computational cost and accuracy, making it a popular choice for studying medium-sized organic molecules. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide higher accuracy by systematically improving upon the Hartree-Fock approximation but at a greater computational expense. These calculations are typically performed with a basis set, such as the Pople-style 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals. researchgate.netnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like (2-(Hydroxymethyl)phenyl)(phenyl)methanol, which has several rotatable single bonds, multiple stable conformations (conformers) may exist.

Conformational analysis is crucial for understanding the molecule's preferred shapes. This is often accomplished through Potential Energy Surface (PES) scans, where a specific dihedral angle is systematically varied, and the energy is calculated at each step while allowing the rest of the molecule's geometry to relax. researchgate.netq-chem.com This process identifies the lowest-energy conformers and the energy barriers between them.

For structurally related molecules, such as (2-Methylphenyl)(phenyl)methanol, X-ray diffraction studies have provided precise geometric data that computational models aim to replicate. In this analog, the two benzene (B151609) rings are found to be nearly perpendicular, with a dihedral angle of 87.78°. nih.gov The orientation of the hydroxyl group is also critical; in the same analog, the O–C–C–C torsion angle is -17.47°, indicating the hydroxyl group is nearly coplanar with its attached benzene ring. nih.gov A similar computational analysis for this compound would reveal how intramolecular hydrogen bonding between the two hydroxyl groups influences the orientation of the phenyl and hydroxymethylphenyl groups.

Table 1: Illustrative Geometric Parameters Based on the Analogous Compound (2-Methylphenyl)(phenyl)methanol. nih.gov

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the energies of the normal modes of vibration, which correspond to specific molecular motions like bond stretching, bending, and twisting.

The calculated frequencies and intensities can be directly compared with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands to specific vibrational modes. researchgate.net It is a standard practice to apply a scaling factor to the computed frequencies to correct for systematic errors arising from approximations in the theoretical method and the neglect of anharmonicity. Studies on similar molecules like 2-phenylethanol (B73330) have successfully used DFT (B3LYP) calculations to make tentative vibrational assignments for their normal modes. researchgate.net

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) Energy Gaps and Charge Transfer Interactions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital available to accept electrons. researchgate.netnih.gov

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Table 3: Representative Frontier Molecular Orbital Energy Values for Aromatic Alcohols.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions, Hybridization, and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. nih.gov This method is used to investigate charge transfer, hyperconjugation, and intramolecular bonding interactions.

Table 4: Plausible NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Identifying Electrophilic and Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack. researchgate.netmalayajournal.org In this compound, these regions would be concentrated around the electronegative oxygen atoms of the two hydroxyl groups. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netmalayajournal.org These would be found around the acidic hydrogen atoms of the hydroxyl groups. Green areas represent regions of neutral or near-zero potential. The MEP map provides an intuitive visual guide to the molecule's reactive sites. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules in a condensed phase (e.g., in solution or as a liquid) at a given temperature. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time. rsc.org

For this compound, MD simulations could be employed to explore its conformational dynamics in different solvents, study the stability and dynamics of intermolecular hydrogen bonds with solvent molecules, and calculate thermodynamic properties like the free energy of solvation. The forces between atoms in MD simulations are described by a force field, which can be derived from high-level quantum chemical calculations to ensure accuracy. Such simulations provide a bridge between the static picture of a single molecule and its dynamic behavior in a realistic chemical environment.

Compound Index

Prediction of Spectroscopic Properties and Quantitative Comparison with Experimental Data

A comprehensive understanding of the spectroscopic properties of a molecule is crucial for its characterization and for elucidating its electronic and structural features. Computational chemistry provides powerful tools to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. When these theoretical predictions are compared with experimental data, it not only validates the computational methods used but also provides a deeper interpretation of the experimental spectra.

At present, a detailed quantitative comparison between theoretically predicted and experimentally obtained spectroscopic data for this compound is not available in the published scientific literature. While experimental spectroscopic data may exist in various databases and synthesis reports, dedicated computational studies that predict the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for this specific molecule and compare them with experimental values have not been reported.

Such a comparative study would typically involve the following workflow:

Geometry Optimization: The first step in predicting spectroscopic properties is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization using quantum chemical methods, such as Density Functional Theory (DFT). The choice of the functional and basis set is critical for obtaining an accurate molecular geometry.

Prediction of NMR Spectra: Once the geometry is optimized, the NMR chemical shifts (typically for ¹H and ¹³C nuclei) can be calculated. This is often done using the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts are then compared to experimental values, and a correlation analysis is performed to assess the accuracy of the theoretical model.

Prediction of IR Spectra: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with the experimental IR spectrum.

Prediction of UV-Vis Spectra: The electronic absorption spectra are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum.

The absence of such a detailed computational and experimental comparison for this compound in the literature highlights a potential area for future research. Such a study would contribute to a more complete characterization of this compound and provide valuable benchmarks for computational methods applied to similar molecular systems.

Catalytic Applications and Methodological Advancements Involving 2 Hydroxymethyl Phenyl Phenyl Methanol and Analogues

Use as a Ligand or Precursor in Organometallic Catalysis, specifically involving metal complexes

The bifunctional nature of (2-(Hydroxymethyl)phenyl)(phenyl)methanol , featuring two hydroxyl groups, presents the potential for it to act as a bidentate ligand in the formation of metal complexes. The hydroxyl groups can coordinate to a metal center, forming stable chelate rings that can influence the metal's electronic properties and steric environment. This, in turn, can modulate the reactivity and selectivity of the resulting organometallic catalyst.

Although specific metal complexes of This compound and their catalytic applications are not extensively documented, the general principle of using diol ligands in catalysis is well-established. For instance, ruthenium complexes bearing diol ligands have been effectively used in hydrogenation reactions. The precise geometry and electronic nature of the ligand are crucial in determining the efficacy of the catalyst.

Future research could explore the synthesis of various metal complexes incorporating This compound and screen their activity in a range of catalytic transformations, such as transfer hydrogenation, cross-coupling reactions, and asymmetric synthesis.

Organocatalysis Employing this compound or Supported Analogues as Hydrogen Donors

In the realm of organocatalysis, compounds that can act as efficient hydrogen donors are valuable for transfer hydrogenation reactions. These reactions offer a safer and more practical alternative to using high-pressure hydrogen gas. While direct studies on This compound as a hydrogen donor are not readily found, analogous benzhydrol structures have shown promise in this area.

For example, supported versions of similar secondary alcohols have been utilized as organocatalysts for the reduction of various functional groups. The general mechanism involves the transfer of a hydride from the alcohol to the substrate, with the alcohol being oxidized to the corresponding ketone in the process. A stoichiometric reductant is often required to regenerate the alcohol catalyst.

The potential of This compound in this context lies in its ability to be readily oxidized to the corresponding benzophenone (B1666685) derivative. Research into its efficacy as a hydrogen donor, both in homogeneous and heterogeneous systems, could reveal its utility in sustainable reduction methodologies.

Development of Solvent-Free or Green Catalytic Systems for Related Reactions

The principles of green chemistry encourage the development of catalytic systems that minimize or eliminate the use of hazardous solvents. Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste and can lead to improved reaction rates and easier product isolation.

The synthesis of benzhydrol derivatives, including potentially This compound , has been explored under solvent-free conditions. For example, the reduction of benzophenones to benzhydrols can be carried out using various reducing agents without a solvent, sometimes facilitated by microwave or ultrasound irradiation to enhance reaction rates. These methods align with the goals of green chemistry by reducing energy consumption and waste generation.

While specific green catalytic reactions employingThis compound are not detailed in the literature, its synthesis via greener routes is a step towards more sustainable chemical processes. Further investigations could focus on its application as a catalyst or reagent in solvent-free reaction media.

Mechanistic Insights into Catalytic Cycles Facilitated by Benzhydrol Scaffolds

Understanding the mechanism of a catalytic cycle is fundamental to optimizing existing catalysts and designing new, more efficient ones. For reactions involving benzhydrol scaffolds, mechanistic studies often focus on the key steps of hydride transfer and catalyst regeneration.

In the context of transfer hydrogenation where a benzhydrol derivative acts as a hydrogen donor, the rate-determining step is often the hydride transfer from the alcohol to the substrate. Kinetic studies, including isotope labeling experiments, can provide valuable information about the transition state of this process. For instance, a significant kinetic isotope effect when the benzylic hydrogen is replaced with deuterium (B1214612) would support a mechanism where the C-H bond is broken in the rate-determining step.

Computational studies, such as Density Functional Theory (DFT) calculations, can also offer deep insights into the energetics of the catalytic cycle, helping to elucidate the role of the benzhydrol scaffold in stabilizing key intermediates and transition states. While specific mechanistic studies on catalytic cycles directly involving This compound are not available, the general principles derived from studies of other benzhydrols would likely be applicable.

Emerging Research Directions and Future Perspectives in 2 Hydroxymethyl Phenyl Phenyl Methanol Chemistry

Development of Novel Synthetic Pathways with Enhanced Efficiency, Atom Economy, and Stereoselectivity

The classical synthesis of (2-(Hydroxymethyl)phenyl)(phenyl)methanol often relies on Grignard reactions, which, while effective, can present challenges in terms of atom economy and stereocontrol. morressier.com Modern synthetic chemistry is actively seeking greener and more efficient alternatives.

Atom Economy and Greener Synthesis: The principles of green chemistry are increasingly influencing synthetic route design, with a focus on maximizing the incorporation of all materials used in the process into the final product. rsc.org For the synthesis of diarylmethanols, this translates to exploring catalytic routes that minimize waste. For instance, the development of catalytic enantioselective synthesis methods that proceed with high atom economy is a key research focus. thieme-connect.com Addition reactions, in general, are considered highly atom-economical. rsc.org

Stereoselectivity: The synthesis of chiral diarylmethanols is of paramount importance due to their application as intermediates in the pharmaceutical industry. acs.orgnih.gov Research is focused on developing highly stereoselective methods to access enantiomerically pure this compound. This includes the use of novel chiral catalysts and ligands. acs.orgacs.org Asymmetric arylation of aldehydes, catalyzed by species like γ-amino thiols, has shown promise in producing diarylmethanols with high enantiomeric excess (ee). acs.org The table below summarizes some modern approaches to the stereoselective synthesis of diarylmethanols, which could be adapted for the synthesis of this compound.

| Synthetic Approach | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Key Advantages |

| Asymmetric Arylation | γ-Amino Thiol Catalysts | 95 to >99.5% | High enantioselectivity, mild reaction conditions. acs.org |

| Catalytic Asymmetric Hydrogenation | RuPHOX-Ru Catalysts | up to 99% | High yield and enantioselectivity. rsc.org |

| Asymmetric C–H Alkynylation | Chiral N-sulfinyl anthranilic acid (CSAA) ligands with Palladium | High | Broad functional group tolerance. acs.org |

Exploration of Advanced Functional Materials and Polymers Derived from this compound Scaffolds, focusing on chemical modification and material properties

The presence of two hydroxyl groups in this compound makes it an attractive building block for the synthesis of advanced functional materials and polymers. smolecule.compolysciences.com The ability to chemically modify these hydroxyl groups opens up a vast design space for materials with tailored properties.

Polymer Synthesis: this compound can serve as a monomer or a cross-linking agent in the production of various polymers, such as polyesters and polyurethanes. nih.gov The rigid diarylmethanol backbone can impart desirable thermal and mechanical properties to the resulting polymers. nasa.gov For instance, incorporating such rigid structures can lead to high-performance polymers with enhanced thermo-oxidative stability. nasa.gov The hydroxyl functionalities allow for polymerization through condensation reactions. nih.gov